

# Technical Guide: L-Lysine Methyl Ester Dihydrochloride (H-Lys-OMe-2HCl)

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Compound of Interest		
Compound Name:	H-Lys-OMe.2HCl	
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For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

L-Lysine methyl ester dihydrochloride (H-Lys-OMe·2HCl) is a pivotal amino acid derivative extensively utilized in biochemical research and pharmaceutical development. Its unique chemical structure, featuring a methyl-esterified carboxyl group and a dihydrochloride salt form, offers significant advantages in peptide synthesis and other bioconjugation applications. This document provides a comprehensive overview of the physicochemical properties, applications, and experimental considerations for H-Lys-OMe·2HCl, serving as a technical resource for professionals in the field.

# **Physicochemical Properties**

H-Lys-OMe·2HCl is a white to off-white crystalline powder. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a convenient reagent for various experimental settings.[1][2] A summary of its key quantitative properties is presented in Table 1.



Property	Value	Reference(s)
Molecular Weight	233.13 g/mol - 233.14 g/mol	[1][3]
Molecular Formula	C7H16N2O2·2HCl	[1]
CAS Number	26348-70-9	[1]
Appearance	White to almost white powder/crystal	[1]
Melting Point	197 °C	[1]
Solubility	Highly soluble in water	[1]
Specific Rotation	+13° to +19° ([α]20/D, c=5, H2O)	[1]
Purity	>98%	[1]

# **Core Applications in Research and Development**

H-Lys-OMe·2HCl is a fundamental building block in the synthesis of peptides and peptidomimetics, which are paramount in drug discovery and development.[2] Its primary applications stem from the strategic protection of the carboxyl group, which allows for controlled peptide chain elongation.

### **Peptide Synthesis**

This amino acid derivative is compatible with both solution-phase and solid-phase peptide synthesis (SPPS) protocols.[1] The methyl ester protection of the C-terminus prevents unwanted side reactions, ensuring the sequential and orderly addition of amino acids to the growing peptide chain.[1] It is compatible with common protecting group strategies in SPPS, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[1]

#### **Drug Development and Biochemical Research**

In pharmaceutical development, H-Lys-OMe·2HCl serves as a precursor for the synthesis of complex therapeutic peptides and other pharmaceutical agents.[2] Its incorporation can influence the pharmacokinetic properties of a drug candidate. Researchers also utilize this



compound in studies related to protein synthesis and enzyme activity to gain insights into cellular mechanisms.[2]

# Experimental Protocols: A Focus on Solid-Phase Peptide Synthesis (SPPS)

The following provides a generalized workflow for the use of H-Lys-OMe·2HCl in Fmoc-based solid-phase peptide synthesis.

### **Materials and Reagents**

- H-Lys-OMe-2HCl
- Fmoc-protected amino acids
- Solid support resin (e.g., Rink amide resin)
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., DIEA)
- Deprotection reagent (e.g., 20% piperidine in DMF)
- Solvents (e.g., DMF, DCM)
- Cleavage cocktail (e.g., TFA-based)

#### **Generalized SPPS Workflow**

- Resin Preparation: The solid support resin is swelled in a suitable solvent like DMF.
- First Amino Acid Coupling: The C-terminal amino acid is coupled to the resin. If lysine is the C-terminal residue, an appropriately protected lysine derivative is used.
- Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a deprotection reagent, exposing a free amine.

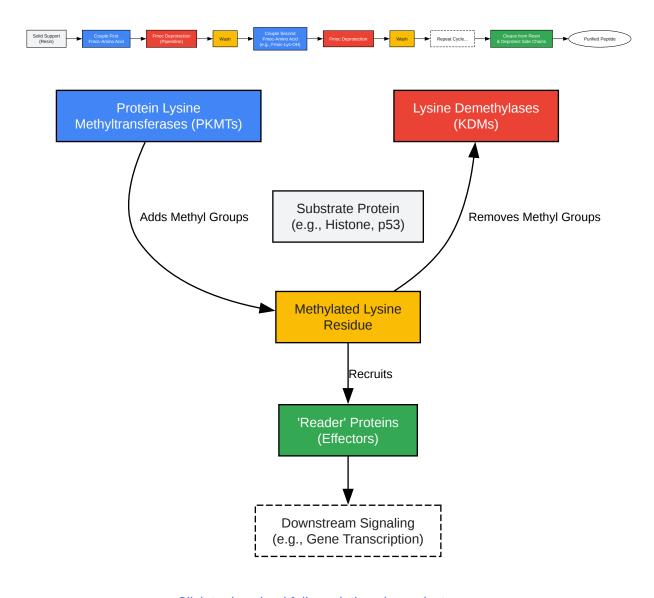


- Amino Acid Coupling: The next Fmoc-protected amino acid, which could be H-Lys-OMe·2HCl (with its alpha-amino group typically protected with Fmoc for SPPS), is activated by a coupling reagent and then added to the resin to react with the free amine.
- Chain Elongation: The deprotection and coupling steps are repeated iteratively to build the desired peptide sequence.
- Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.
- Purification and Analysis: The crude peptide is purified, typically by reverse-phase HPLC, and its identity is confirmed by mass spectrometry.

# Visualizing the Role of H-Lys-OMe-2HCl in SPPS

The following diagram illustrates a simplified workflow of solid-phase peptide synthesis, indicating the stage where an amino acid derivative like H-Lys-OMe·2HCl (appropriately protected) would be incorporated.





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#### References

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